molecular formula C15H25N3O3 B12283238 (3aR,7aS)-5-Boc-3-(cyclopropylmethyl)hexahydro-1H-imidazo[4,5-c]pyridin-2(3H)-one

(3aR,7aS)-5-Boc-3-(cyclopropylmethyl)hexahydro-1H-imidazo[4,5-c]pyridin-2(3H)-one

Cat. No.: B12283238
M. Wt: 295.38 g/mol
InChI Key: HSVGZKUNLKVQMM-UHFFFAOYSA-N
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Description

(3AR,7aS)-tert-butyl 3-(cyclopropylmethyl)-2-oxohexahydro-1H-imidazo[4,5-c]pyridine-5(6H)-carboxylate is a complex organic compound that belongs to the class of imidazopyridines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3AR,7aS)-tert-butyl 3-(cyclopropylmethyl)-2-oxohexahydro-1H-imidazo[4,5-c]pyridine-5(6H)-carboxylate typically involves multi-step organic reactions. The starting materials often include cyclopropylmethylamine and tert-butyl 2-oxohexahydro-1H-imidazo[4,5-c]pyridine-5(6H)-carboxylate. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions

(3AR,7aS)-tert-butyl 3-(cyclopropylmethyl)-2-oxohexahydro-1H-imidazo[4,5-c]pyridine-5(6H)-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (3AR,7aS)-tert-butyl 3-(cyclopropylmethyl)-2-oxohexahydro-1H-imidazo[4,5-c]pyridine-5(6H)-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.

Biology

In biological research, this compound may be investigated for its potential biological activities, such as enzyme inhibition, receptor binding, and antimicrobial properties. Its interactions with biological macromolecules can provide insights into its mechanism of action.

Medicine

In medicinal chemistry, (3AR,7aS)-tert-butyl 3-(cyclopropylmethyl)-2-oxohexahydro-1H-imidazo[4,5-c]pyridine-5(6H)-carboxylate may be explored for its potential therapeutic applications. This could include its use as a lead compound for drug development targeting specific diseases.

Industry

In the industrial sector, this compound may be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its properties can be tailored to meet specific industrial needs through chemical modifications.

Mechanism of Action

The mechanism of action of (3AR,7aS)-tert-butyl 3-(cyclopropylmethyl)-2-oxohexahydro-1H-imidazo[4,5-c]pyridine-5(6H)-carboxylate involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may exert its effects by binding to these targets and modulating their activity. The specific pathways involved depend on the biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • (3AR,7aS)-tert-butyl 3-(cyclopropylmethyl)-2-oxohexahydro-1H-imidazo[4,5-c]pyridine-5(6H)-carboxylate
  • (3AR,7aS)-tert-butyl 3-(cyclopropylmethyl)-2-oxohexahydro-1H-imidazo[4,5-c]pyridine-5(6H)-carboxylate

Uniqueness

The uniqueness of (3AR,7aS)-tert-butyl 3-(cyclopropylmethyl)-2-oxohexahydro-1H-imidazo[4,5-c]pyridine-5(6H)-carboxylate lies in its specific structural features, such as the cyclopropylmethyl group and the imidazopyridine core. These features contribute to its distinct chemical and biological properties, setting it apart from other similar compounds.

Properties

Molecular Formula

C15H25N3O3

Molecular Weight

295.38 g/mol

IUPAC Name

tert-butyl 3-(cyclopropylmethyl)-2-oxo-1,3a,4,6,7,7a-hexahydroimidazo[4,5-c]pyridine-5-carboxylate

InChI

InChI=1S/C15H25N3O3/c1-15(2,3)21-14(20)17-7-6-11-12(9-17)18(13(19)16-11)8-10-4-5-10/h10-12H,4-9H2,1-3H3,(H,16,19)

InChI Key

HSVGZKUNLKVQMM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2C(C1)N(C(=O)N2)CC3CC3

Origin of Product

United States

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